N-Cyano-N'-phenylformimidamide
Description
N-Cyano-N'-phenylformimidamide is a chemical compound with the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol. It is known for its unique structure, which includes a cyano group (-CN) and a phenyl group (C6H5) attached to a formimidamide moiety.
Properties
IUPAC Name |
N-cyano-N'-phenylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-6-10-7-11-8-4-2-1-3-5-8/h1-5,7H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTFNMGXZLJVEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CNC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312576 | |
| Record name | N-Cyano-N'-phenylformimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59425-37-5 | |
| Record name | 59425-37-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Cyano-N'-phenylformimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 59425-37-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cyano-N'-phenylformimidamide can be synthesized through various synthetic routes. One common method involves the reaction of phenylformamide with cyanogen chloride (ClCN) under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Cyano-N'-phenylformimidamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or amides.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce various cyano-substituted compounds.
Scientific Research Applications
N-Cyano-N'-phenylformimidamide has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Cyano-N'-phenylformimidamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-Cyano-N'-phenylformimidamide is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
N-Cyano-N'-methylformimidamide: Similar structure but with a methyl group instead of a phenyl group.
N-Cyano-N'-ethylformimidamide: Similar structure but with an ethyl group instead of a phenyl group.
N-Cyano-N'-propylformimidamide: Similar structure but with a propyl group instead of a phenyl group.
These compounds share the cyano and formimidamide moieties but differ in the nature of the substituent attached to the nitrogen atom, leading to variations in their chemical properties and applications.
Biological Activity
N-Cyano-N'-phenylformimidamide (CAS Number: 59425-37-5) is a chemical compound recognized for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₇N₃
- Molecular Weight : 145.16 g/mol
- IUPAC Name : N-cyano-N'-phenylmethanimidamide
The compound features a cyano group (-CN) and a phenyl group (C₆H₅) attached to a formimidamide moiety, which contributes to its unique reactivity and biological properties.
Synthesis Methods
This compound can be synthesized through several methods:
-
Reaction with Cyanogen Chloride :
- Phenylformamide is reacted with cyanogen chloride in the presence of a solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to neutralize by-products.
-
Ugi Reaction :
- The compound can also be synthesized via multicomponent reactions (MCRs), which allow for the creation of diverse functionalized heterocyclic scaffolds.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In particular, it has been shown to inhibit the growth of:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli.
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Candida albicans | 0.63 |
Antifungal Properties
In addition to its antibacterial effects, this compound has shown antifungal activity, particularly against Candida species. The compound's mechanism may involve disruption of fungal cell integrity.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. The proposed mechanisms include:
- Inhibition of Metabolic Pathways : The compound may interfere with essential metabolic processes in bacteria and fungi.
- Cell Membrane Disruption : It could compromise the integrity of microbial cell membranes, leading to cell lysis.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
A study evaluated the efficacy of this compound against various pathogens. The results highlighted its potential as an effective antimicrobial agent, particularly in treating infections caused by resistant strains. -
Synergistic Effects with Other Compounds :
Research has indicated that combining this compound with other antimicrobial agents can enhance its efficacy, suggesting potential applications in combination therapies. -
Pharmacological Evaluation :
In vivo studies have shown promising results regarding the safety and efficacy profile of the compound, warranting further exploration in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
